molecular formula C9H9NO2 B2512127 3-(3-Methylpyridin-4-yl)prop-2-enoic acid CAS No. 1562606-78-3

3-(3-Methylpyridin-4-yl)prop-2-enoic acid

Cat. No.: B2512127
CAS No.: 1562606-78-3
M. Wt: 163.176
InChI Key: QGRZITAZKXBYKI-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylpyridin-4-yl)prop-2-enoic acid is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group at the 3-position and a propenoic acid group at the 4-position. It is primarily used in research and development settings.

Scientific Research Applications

3-(3-Methylpyridin-4-yl)prop-2-enoic acid has a wide range of applications in scientific research, including:

Future Directions

: Sigma-Aldrich: 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid : ChemicalBook: 3-(3-methylpyridin-4-yl)prop-2-enoic acid : CymitQuimica: this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpyridin-4-yl)prop-2-enoic acid typically involves the reaction of 3-methylpyridine with an appropriate propenoic acid derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpyridin-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce propanoic acid derivatives .

Mechanism of Action

The mechanism of action of 3-(3-Methylpyridin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of the propenoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

(E)-3-(3-methylpyridin-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7-6-10-5-4-8(7)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRZITAZKXBYKI-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN=C1)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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